molecular formula C11H18ClN B2948864 5-Phenylpentan-1-amine hydrochloride CAS No. 53429-15-5

5-Phenylpentan-1-amine hydrochloride

Cat. No.: B2948864
CAS No.: 53429-15-5
M. Wt: 199.72
InChI Key: CGNLNKFBSBFJHY-UHFFFAOYSA-N
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Description

5-Phenylpentan-1-amine hydrochloride is an organic compound with the molecular formula C11H17NHCl It is a derivative of 5-Phenylpentan-1-amine, where the amine group is protonated and paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpentan-1-amine hydrochloride typically involves the reduction of 5-Phenylpentan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

  • Reduction of 5-Phenylpentan-1-one

      Reactants: 5-Phenylpentan-1-one, lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

      Conditions: Anhydrous ether or tetrahydrofuran (THF) as the solvent, under inert atmosphere

      Product: 5-Phenylpentan-1-amine

  • Formation of Hydrochloride Salt

      Reactants: 5-Phenylpentan-1-amine, hydrochloric acid (HCl)

      Conditions: Aqueous or ethanolic HCl solution

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitrile or amide.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-Phenylpentanenitrile or 5-Phenylpentanamide

    Reduction: Secondary or tertiary amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

5-Phenylpentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpentan-1-amine: The parent compound without the hydrochloride salt.

    N6-(5-Phenylpentan-1-yl)adenine: A synthetic adenine derivative with similar structural features.

Uniqueness

5-Phenylpentan-1-amine hydrochloride is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its parent compound.

Properties

IUPAC Name

5-phenylpentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c12-10-6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFSNSQQTXEMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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